Tert-butyl 3-((1-cyanocyclopentyl)amino)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((1-cyanocyclopentyl)amino)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H24N2O2 It is a member of the azetidine family, which is known for its four-membered ring structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((1-cyanocyclopentyl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with 1-cyanocyclopentylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((1-cyanocyclopentyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-((1-cyanocyclopentyl)amino)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-((1-cyanocyclopentyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Tert-butyl 3-(methylamino)azetidine-1-carboxylate
- Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-((1-cyanocyclopentyl)amino)azetidine-1-carboxylate is unique due to the presence of the 1-cyanocyclopentyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other azetidine derivatives and contributes to its specific applications and potential therapeutic benefits.
Properties
Molecular Formula |
C14H23N3O2 |
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Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl 3-[(1-cyanocyclopentyl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H23N3O2/c1-13(2,3)19-12(18)17-8-11(9-17)16-14(10-15)6-4-5-7-14/h11,16H,4-9H2,1-3H3 |
InChI Key |
XRZJECSFGNDPOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2(CCCC2)C#N |
Origin of Product |
United States |
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